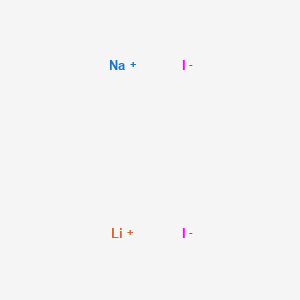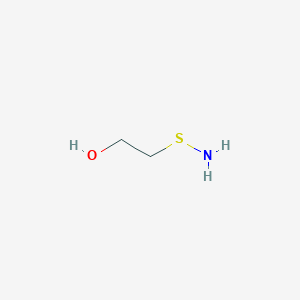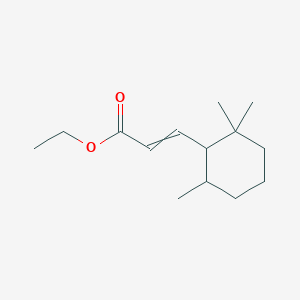
Lithium sodium iodide (1/1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium sodium iodide (1/1/2) is a chemical compound composed of lithium, sodium, and iodine in a 1:1:2 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium sodium iodide (1/1/2) can be synthesized through several methods. One common approach involves the direct combination of lithium iodide and sodium iodide in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of lithium sodium iodide (1/1/2) often involves the neutralization method, where lithium hydroxide and sodium hydroxide are reacted with hydroiodic acid. The resulting mixture is then evaporated and concentrated to obtain the final product. This method is favored due to its simplicity and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium sodium iodide (1/1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium iodate and sodium iodate.
Reduction: It can be reduced to form lithium iodide and sodium iodide.
Substitution: The compound can participate in substitution reactions, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include lithium iodate, sodium iodate, lithium iodide, and sodium iodide .
Applications De Recherche Scientifique
Lithium sodium iodide (1/1/2) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential use in biological assays and as a tracer in biochemical experiments.
Medicine: Lithium sodium iodide (1/1/2) is explored for its potential therapeutic applications, including its use in radiopharmaceuticals for diagnostic imaging.
Industry: The compound is used in the production of high-temperature batteries and as a solid-state electrolyte in various electronic devices
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium iodide: Used in high-temperature batteries and as a solid-state electrolyte.
Sodium iodide: Used in radiopharmaceuticals and as a dietary supplement.
Potassium iodide: Used in medical treatments for thyroid conditions and as a dietary supplement.
Uniqueness
Lithium sodium iodide (1/1/2) is unique due to its combination of lithium and sodium, which imparts distinct properties compared to its individual components. This compound offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Propriétés
| 121027-30-3 | |
Formule moléculaire |
I2LiNa |
Poids moléculaire |
283.8 g/mol |
Nom IUPAC |
lithium;sodium;diiodide |
InChI |
InChI=1S/2HI.Li.Na/h2*1H;;/q;;2*+1/p-2 |
Clé InChI |
FCCDMGKAXIDXIG-UHFFFAOYSA-L |
SMILES canonique |
[Li+].[Na+].[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
![4-[(4-Pentylbenzoyl)oxy]benzoic acid](/img/structure/B14286113.png)
![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
![{[(Hex-3-yn-1-yl)oxy]methyl}benzene](/img/structure/B14286122.png)

![5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14286152.png)
